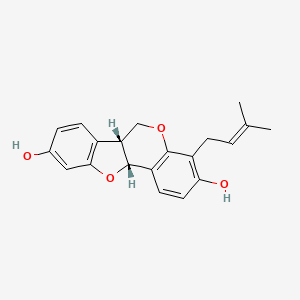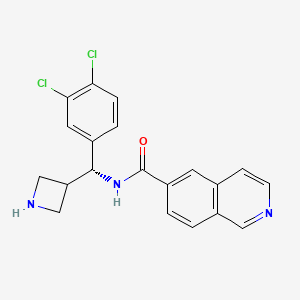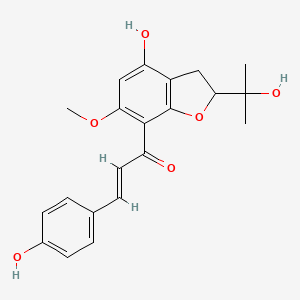
5-FAM-Woodtide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-FAM-Woodtide is a polypeptide used primarily as a biochemical assay reagent. It is a FAM-labeled Forkhead derived peptide, which corresponds to residues 324-334 of the transcription factor FKHR with two lysine residues added at the N-terminus to facilitate binding to phosphocellulose paper . The compound has a molecular weight of 1945.2 and a molecular formula of C89H133N21O26S .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Woodtide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The FAM (fluorescein amidite) label is attached to the peptide during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反应分析
Types of Reactions
5-FAM-Woodtide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学研究应用
5-FAM-Woodtide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for kinase assays, particularly for the DYRK family of kinases.
Biology: Used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Utilized in the production of biochemical assay kits and research reagents
作用机制
5-FAM-Woodtide exerts its effects by acting as a substrate for specific kinases, such as the DYRK family of kinases. The FAM label allows for the detection and quantification of kinase activity through fluorescence measurements. The molecular targets include the active sites of the kinases, where phosphorylation of the peptide occurs .
相似化合物的比较
Similar Compounds
5-FAM-KKISGRLSPIMTEQ-NH2: A similar peptide with a slightly different sequence.
FAM-labeled peptides: Other peptides labeled with fluorescein amidite for use in biochemical assays.
Uniqueness
5-FAM-Woodtide is unique due to its specific sequence derived from the transcription factor FKHR and its application as a substrate for the DYRK family of kinases. Its FAM label provides a convenient means of detection through fluorescence, making it highly valuable in various biochemical assays .
属性
分子式 |
C89H133N21O26S |
|---|---|
分子量 |
1945.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1 |
InChI 键 |
WAPOYWWTFFOQLN-CISARNBBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
